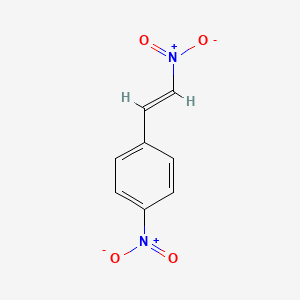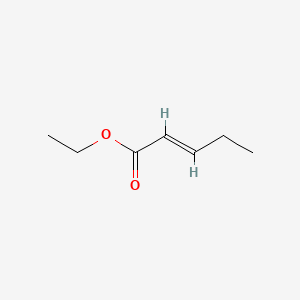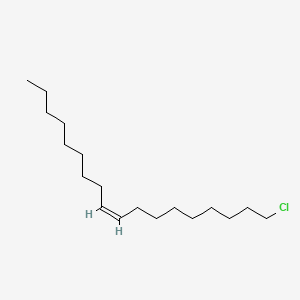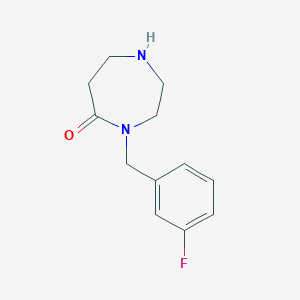
4-(3-Fluorobenzyl)-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(3-Fluorobenzyl)-1,4-diazepan-5-one” seems to be a complex organic compound. It likely contains a diazepanone ring, which is a seven-membered ring with two nitrogen atoms, and a ketone functional group. The “4-(3-Fluorobenzyl)” part suggests a benzyl group (a benzene ring attached to a CH2 group) with a fluorine atom at the 3rd position is attached to the 4th carbon of the diazepanone ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the diazepanone ring, the benzyl group, and the fluorine atom. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by several factors, including the diazepanone ring, the fluorobenzyl group, and the ketone functional group. The presence of the fluorine atom could also impact the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .Wissenschaftliche Forschungsanwendungen
Mechanistic Insight into Oxotransferases Reactivity
The study by Mayilmurugan et al. (2011) explores the reactivity of oxotransferases through the synthesis of novel asymmetric dioxomolybdenum(VI) model complexes, including derivatives of 1,4-diazepane. These complexes serve as functional models for molybdenum oxotransferase enzymes, showcasing the potential of diazepane derivatives in understanding enzyme catalysis mechanisms (Mayilmurugan et al., 2011).
Olefin Epoxidation Catalysis
Manganese(III) complexes derived from bisphenolate ligands, including 1,4-diazepane derivatives, were studied by Sankaralingam & Palaniandavar (2014) for their catalytic activity in olefin epoxidation. This research highlights the role of ligand Lewis basicity in modulating the reactivity and selectivity of the catalytic process, suggesting applications in synthetic chemistry and industrial processes (Sankaralingam & Palaniandavar, 2014).
Protozoan Parasite Growth Inhibition
Devine et al. (2015) investigated a class of analogs, including 1,4-diazepan derivatives, for their inhibition of protozoan parasite growth, targeting diseases like human African trypanosomiasis, Chagas disease, and malaria. This study underscores the therapeutic potential of diazepane derivatives in developing new treatments for protozoal infections (Devine et al., 2015).
Structural Analysis and Docking Studies
Velusamy et al. (2015) focused on the synthesis, crystal structure, and docking studies of 1,4-diazepan-5-one derivatives. These compounds exhibit various biological activities, such as antimicrobial and anticancer properties, indicating the broad applicability of diazepane derivatives in drug discovery and development (Velusamy et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[(3-fluorophenyl)methyl]-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-11-3-1-2-10(8-11)9-15-7-6-14-5-4-12(15)16/h1-3,8,14H,4-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGHYJUSFLXCJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1=O)CC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorobenzyl)-1,4-diazepan-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

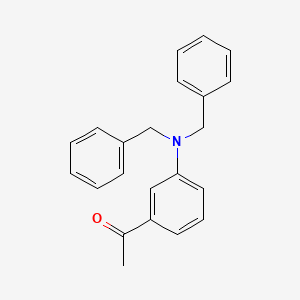
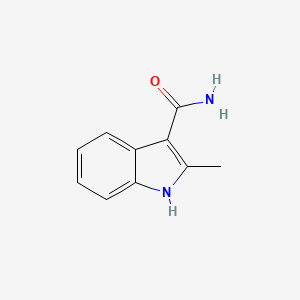
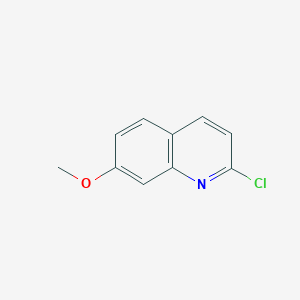
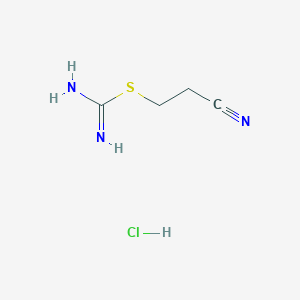
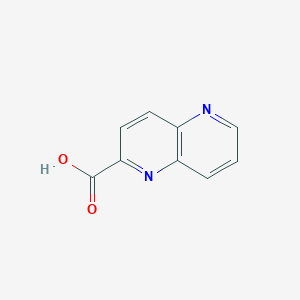
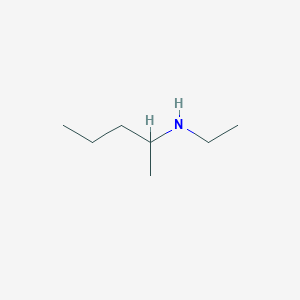
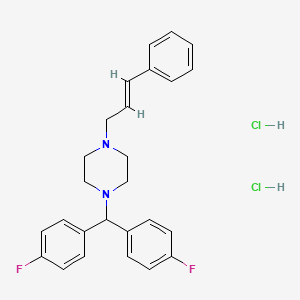
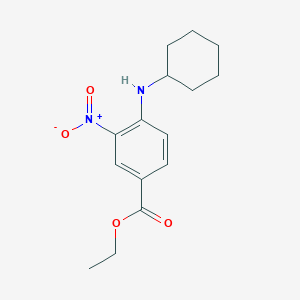
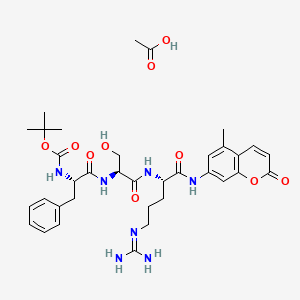
![4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one](/img/structure/B1353175.png)
![6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1353176.png)
